molecular formula C8H9ClN4S B1396895 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1220517-81-6

4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1396895
CAS RN: 1220517-81-6
M. Wt: 228.7 g/mol
InChI Key: GJICGEFYYJMUBA-UHFFFAOYSA-N
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Description

“4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of dichloro-methylthio pyrimidine with a base like EtONa in EtOH . The reaction occurs at around 20 °C for 2 hours . This reaction yields a multifunctionalised pyrimidine scaffold .

Scientific Research Applications

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with a similar structure to 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine have shown higher antibacterial activity than standard drugs in some cases .

Neuroprotective Activities

Some pyrimidine derivatives exhibit neuroprotective activities. Although not directly linked to the compound , related structures have shown potency in neuroprotection, particularly in models like transient middle cerebral artery occlusion (t-MCAO) .

Anticancer Properties

The design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to pyrazolo[3,4-d]pyrimidines, have been explored for their anticancer properties using techniques like microwave-assisted synthesis .

Synthesis of New Heterocyclic Systems

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a compound closely related to the one , has been used in the synthesis of new heterocyclic systems like pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine .

Fluorescence Characteristics

Derivatives of pyrimidine compounds have been analyzed for their fluorescence characteristics, which could imply potential applications in imaging or as fluorescent markers .

Pharmacological Evaluation

Triazole-pyrimidine compounds have been synthesized and evaluated for various pharmacological properties, suggesting that 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine could also be evaluated similarly .

Chemical Shift Analysis

Chemical shift analysis is a common application in NMR spectroscopy studies of chemical compounds. While not directly mentioned for the compound , it’s a potential application area considering its structural complexity .

properties

IUPAC Name

4-chloro-1-ethyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4S/c1-3-13-7-5(4-10-13)6(9)11-8(12-7)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJICGEFYYJMUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=NC(=N2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729190
Record name 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1220517-81-6
Record name 4-Chloro-1-ethyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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